Einecs 303-690-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.
Step 2: The intermediate imine is then reacted with phosphorous acid to form the final product, trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate.
Industrial Production Methods
In industrial settings, the production of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment and corrosion inhibition .
Scientific Research Applications
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .
Comparison with Similar Compounds
Similar Compounds
- Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate
Uniqueness
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides it with high solubility in water and effective chelating properties. This makes it particularly suitable for applications in water treatment and corrosion inhibition compared to other similar compounds.
Properties
CAS No. |
94201-99-7 |
---|---|
Molecular Formula |
C11H24NNa3O6P2 |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.